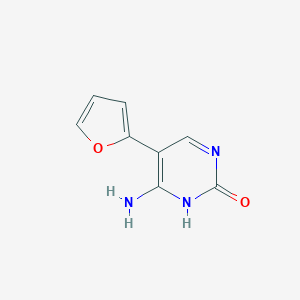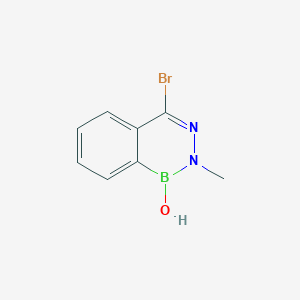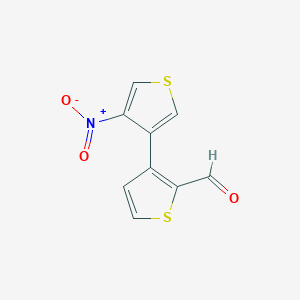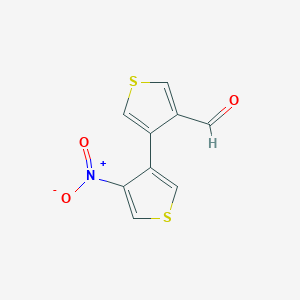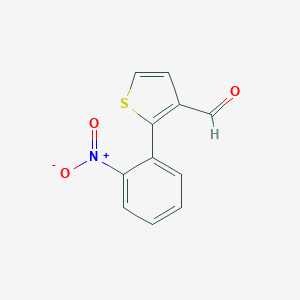
2-(2-Nitrophenyl)thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a nitrophenyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde typically involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitrophenyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: 2-{2-Nitrophenyl}-3-thiophenecarboxylic acid.
Reduction: 2-{2-Aminophenyl}-3-thiophenecarbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Nitrophenyl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Does not contain the thiophene ring, limiting its applications in thiophene-based chemistry.
3-{2-Nitrophenyl}-2-thiophenecarbaldehyde: A positional isomer with different reactivity and properties
Uniqueness
2-(2-Nitrophenyl)thiophene-3-carbaldehyde is unique due to the presence of both the nitrophenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H7NO3S |
|---|---|
Poids moléculaire |
233.24g/mol |
Nom IUPAC |
2-(2-nitrophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7NO3S/c13-7-8-5-6-16-11(8)9-3-1-2-4-10(9)12(14)15/h1-7H |
Clé InChI |
TUJKPYKOYHDHMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


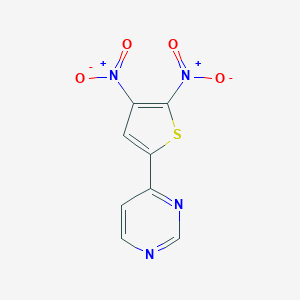
![3,3'-Bis[2,4-dibromothiophene]](/img/structure/B428657.png)
![3,3'-Bis[2-bromo-4-chlorothiophene]](/img/structure/B428660.png)
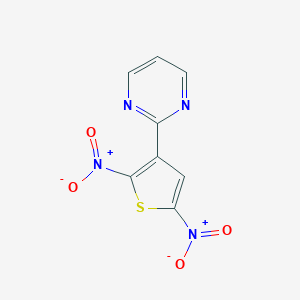
![Thieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B428663.png)
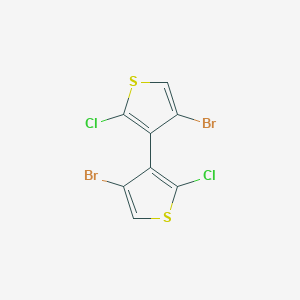

![5-Methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428666.png)
![4,4'-Bis[3-chlorothiophene]](/img/structure/B428667.png)
